Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate
Description
Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methyl ester at position 3, a branched butan-2-yl group at position 1, and a formyl group at position 4. Its structure combines electronic and steric features that influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 1-butan-2-yl-5-formylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-7(2)12-8(6-13)5-9(11-12)10(14)15-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPHECGZHZFRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with hydrazine derivatives, followed by formylation and alkylation steps . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as Amberlyst-70 to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Methyl 1-sec-butyl-5-carboxy-1H-pyrazole-3-carboxylate.
Reduction: Methyl 1-sec-butyl-5-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: Methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxamide.
Scientific Research Applications
Methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 1
Analysis :
Substituent Variations at Position 5
Analysis :
Ester Group Variations
Analysis :
- Methyl esters balance hydrolytic lability and bioavailability, making them common in prodrugs .
- Benzyl esters are more stable but may require enzymatic cleavage for activation .
Notes
- The formyl group offers unique reactivity for post-synthetic modifications, positioning the target compound as a versatile intermediate in medicinal chemistry .
- Steric effects from the butan-2-yl group may reduce interaction with flat binding pockets but improve selectivity for hydrophobic targets .
Biological Activity
Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate, also known as methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxylate, is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 210.23 g/mol. Its structure features a pyrazole ring substituted with a butan-2-yl group and a formyl group, which are critical for its biological activity.
Synthesis
The synthesis typically involves the cyclization of β-keto esters with hydrazine derivatives, followed by formylation and alkylation steps. This method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole derivatives against bacterial strains, suggesting that structural modifications can enhance their efficacy against specific pathogens .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Pyrazole compounds have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antitumor Activity
The compound's potential as an anticancer agent has been explored in several studies. One notable study examined the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that certain derivatives exhibited significant cytotoxicity, particularly when used in combination with established chemotherapeutic agents like doxorubicin . The mechanism appears to involve apoptosis induction and inhibition of cancer cell proliferation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. For instance, it may inhibit kinases or other proteins that play crucial roles in tumor growth and inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Methyl 1-methyl-5-formyl-1H-pyrazole-3-carboxylate | Moderate antitumor activity |
| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Strong anti-inflammatory properties |
| Methyl 1-sec-butyl-5-formyl-1H-pyrazole-3-carboxamide | Enhanced antimicrobial effects |
The presence of the sec-butyl group in this compound differentiates it from other derivatives, potentially influencing its reactivity and biological activity.
Study on Antitumor Activity
In a research study focusing on breast cancer treatment, this compound was combined with doxorubicin. The results indicated a synergistic effect that significantly enhanced cytotoxicity in resistant cancer cell lines. The study concluded that this pyrazole derivative could be a promising candidate for further development in cancer therapy .
Exploration of Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of pyrazoles, including this compound. The findings suggested that these compounds could effectively reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .
Q & A
What are the optimal synthetic routes for Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate, considering regioselectivity and yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. Key steps include:
- Regioselective alkylation : Introduce the butan-2-yl group at the N1 position using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to ensure regiocontrol .
- Formylation : Use formic acid or Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the C5 position. Temperature control (0–5°C) minimizes side reactions .
- Esterification : Methyl esterification at C3 can be achieved via direct coupling of carboxylic acid precursors with methanol under acid catalysis .
Scalability : Continuous flow reactors optimize large-scale production by maintaining consistent temperature and pressure, improving yield (>85%) and purity .
How can advanced spectroscopic techniques and X-ray crystallography confirm the structure of this compound?
Level: Basic
Methodological Answer:
- NMR Analysis : Use ¹H/¹³C NMR to assign substituents. The formyl proton appears as a singlet at ~9.8–10.0 ppm, while the butan-2-yl group shows characteristic splitting patterns for isopropyl protons .
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refinement using SHELXL (via Olex2 or similar software) resolves bond angles and torsional strain in the pyrazole ring .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of COOCH₃ at m/z [M−59]⁺) .
What methodologies are recommended for analyzing the compound's stability under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow (10°C/min). The ester group typically degrades at 150–200°C, releasing CO and CO₂ .
- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC-UV at 254 nm. The formyl group is prone to hydrolysis under alkaline conditions (pH >10) .
- Light Sensitivity : Conduct accelerated aging under UV light (254 nm) for 72 hours. FTIR tracks carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) due to photodegradation .
How can computational models predict the compound's reactivity and interaction with biological targets?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., formyl group at C5) .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The carboxylate group forms hydrogen bonds with Arg120, while the formyl group stabilizes hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .
What strategies address contradictions in biological activity data across different studies?
Level: Advanced
Methodological Answer:
- Meta-Analysis : Pool data from multiple assays (e.g., antimicrobial IC₅₀ values) using standardized protocols (CLSI guidelines). Apply statistical weighting to account for variability in cell lines or microbial strains .
- Structural Analog Comparison : Compare bioactivity with analogs (e.g., ethyl vs. methyl esters). Reduced potency in methyl derivatives may stem from lower lipophilicity (logP difference ~0.5) .
- Mechanistic Profiling : Use CRISPR-Cas9 knockout models to validate target specificity. For example, knockdown of NF-κB in macrophages clarifies anti-inflammatory activity discrepancies .
What are the challenges in characterizing hydrogen-bonding networks in crystalline forms of this compound?
Level: Advanced
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The formyl oxygen often acts as an acceptor, bonding with NH groups in adjacent molecules .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves weak C–H···O interactions (2.5–3.0 Å). SHELXL refinement with anisotropic displacement parameters improves accuracy .
- Thermal Ellipsoid Plots : Visualize disorder in the butan-2-yl chain using Olex2. Apply restraints to model torsional flexibility without overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
